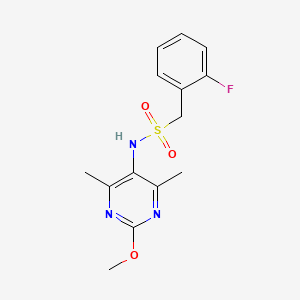

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

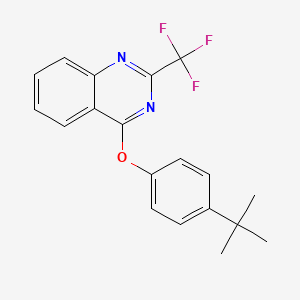

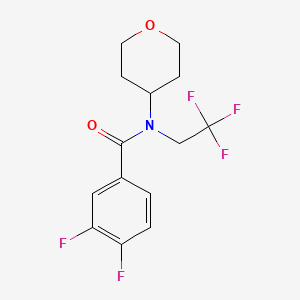

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Applications De Recherche Scientifique

Efficient Synthesis and Synthetic Utility

A novel synthetic protocol has been developed for the preparation of α-fluoro(disulfonyl)methane derivatives, showcasing the compound's utility as a versatile synthon in the preparation of various fluoromethylated organic molecules. This highlights the compound's significance in facilitating the synthesis of complex organic structures with high efficiency and selectivity, leveraging a C–S bond forming strategy (Prakash et al., 2010).

Biological Activity

Research into methanesulfonamide pyrimidine-substituted compounds has demonstrated their potential in inhibiting the enzyme HMG-CoA reductase in vitro. This suggests applications in the development of novel cholesterol biosynthesis inhibitors, with specific compounds showing potency significantly greater than established treatments (Watanabe et al., 1997).

Catalytic Asymmetric Additions

The catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported, offering metal-free access to sulfone and fluorine incorporating contiguous quaternary stereocenters. This process highlights the compound's role in enabling the synthesis of biorelevant structures with high stereoselectivity, thus contributing to the development of stereoselective synthesis methodologies (Bhosale et al., 2022).

Material Synthesis and Application

The synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been explored, revealing the potential of these compounds as precursors for three-state indicators. This research suggests the possibility of developing new materials with unique optical properties, which could be applicable in various fields such as sensors and display technology (Sarma & Baruah, 2004).

Fluorination Techniques

Advancements in fluorination techniques have been made using difluorobis(fluoroxy)methane, demonstrating selective monofluorination of ketoesters with high regioselectivity. This process is indicative of the compound's role in facilitating the synthesis of fluorinated derivatives, which are crucial in pharmaceuticals and agrochemicals (Bailey et al., 2002).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)8-11-6-4-5-7-12(11)15/h4-7,18H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSUIQCBGYWWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)

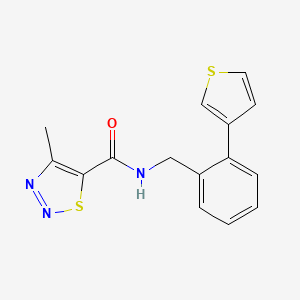

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)

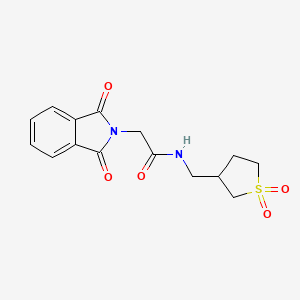

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride](/img/structure/B2894675.png)

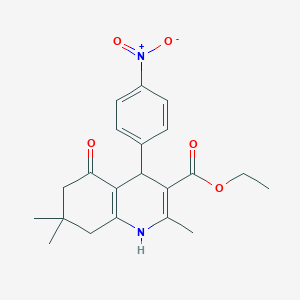

![N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2894683.png)